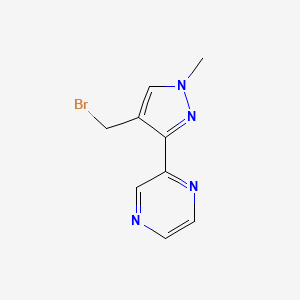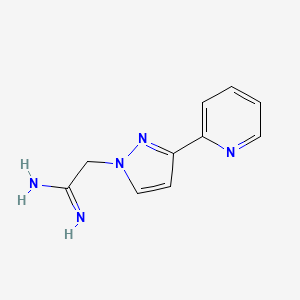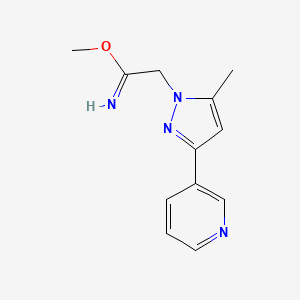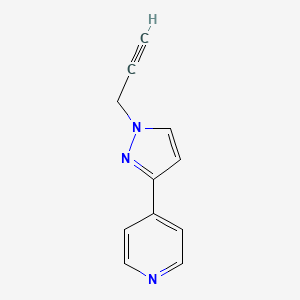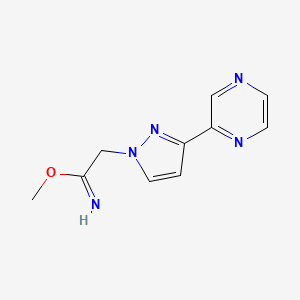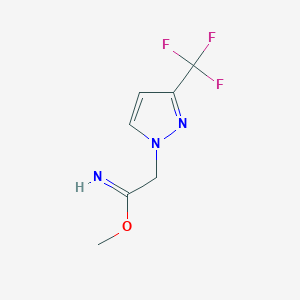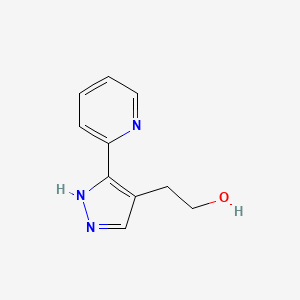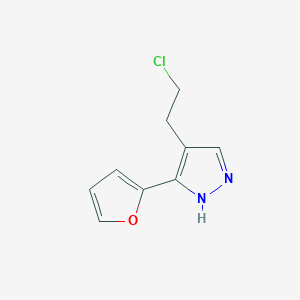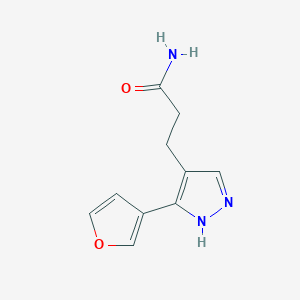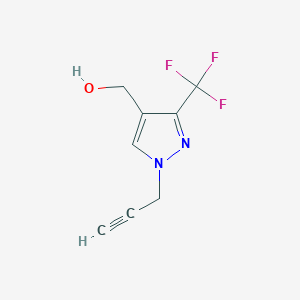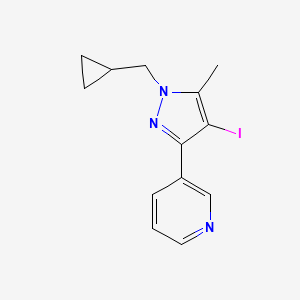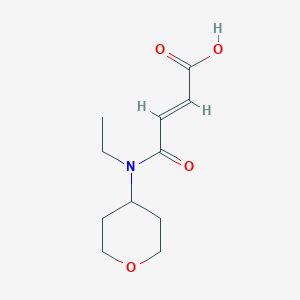
(E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
The compound contains a tetrahydro-2H-pyran ring, which is a six-membered cyclic ether . It also has an ethylamino group and a but-2-enoic acid group. The presence of these functional groups suggests that the compound could participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a tetrahydro-2H-pyran ring, an ethylamino group, and a but-2-enoic acid group. The tetrahydro-2H-pyran ring is a type of oxygen-containing heterocycle and is commonly found in many natural products and pharmaceuticals .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ethylamino group could act as a nucleophile in substitution reactions, and the but-2-enoic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the but-2-enoic acid group would likely make the compound acidic and polar .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research into the compound (E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid and related chemicals has contributed significantly to the synthesis of heterocyclic systems. For instance, the reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with various amines have led to the creation of tetrahydroquinolin-2-ones, benzodiazepine derivatives, and other complex heterocyclic systems. These compounds have potential applications in the development of new pharmaceuticals and materials with unique properties (Malzogu et al., 2000).
Lipid Peroxidation and DNA Damage Studies
The synthesis of 4-hydroxy-2(E)-nonenal (HNE) derivatives, including those related to the compound , has been crucial for studying lipid peroxidation and its resultant damage to DNA. These studies are vital for understanding the mechanisms of oxidative stress and its implications in various diseases, including cancer and neurodegenerative disorders (Jouanin et al., 2008).
Synthesis of Dicarboxylic Acid Amides and Diamides
The compound has also been used as a starting material for the synthesis of various dicarboxylic acid amides and diamides. These reactions involve the condensation of nonaromatic amines with related compounds, leading to a range of N,N'-disubstituted oxamides and aryl oxamides. Such compounds are of interest for their potential applications in materials science and as intermediates in organic synthesis (Aghekyan et al., 2018).
Photoluminescent Molecular Crystals
Recent research has focused on the synthesis of organic molecular crystals using derivatives of this compound. These crystals exhibit highly stable photoluminescence, making them promising for applications in optoelectronic devices and as materials for luminescence-based sensors (Zhestkij et al., 2021).
Antibacterial Compound Synthesis
Another application is in the development of novel heterocyclic compounds with expected antibacterial activities. Utilizing related chemical structures as key starting materials, researchers have synthesized a series of compounds that were tested and showed promising antibacterial properties. This line of research is critical for the ongoing search for new antibiotics to combat resistant bacteria (El-Hashash et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-4-[ethyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h3-4,9H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOKMWMQXDDBSB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCOCC1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



